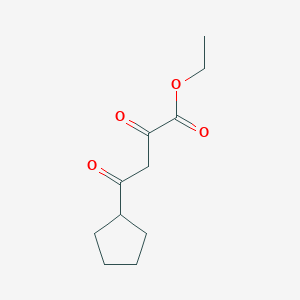

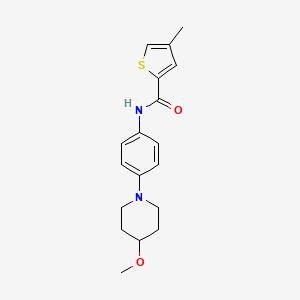

![molecular formula C14H11BrCl2N2S B2574707 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide CAS No. 475146-22-6](/img/structure/B2574707.png)

2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” is a chemical compound with the CAS Number: 1351614-17-9 . It has a molecular weight of 342.09 . The IUPAC name for this compound is 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide .

Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1H-benzo[d]imidazole-2-thiol, involves a multistep reaction through 2-nitroaniline, benzene-1,2-diamine, 1H-benzo[d]imidazole-2-thiol, and 5-nitro-1H-benzo[d]imidazole-2-thiol . Further treatment with aromatic aldehydes provides access to the target compounds .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H10Cl2N2S.BrH/c11-8-2-1-7(5-9(8)12)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H .Chemical Reactions Analysis

While specific chemical reactions involving “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” are not available, imidazoles in general can undergo a variety of reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .科学的研究の応用

Synthesis Techniques and Chemical Reactions

- The compound and its derivatives have been utilized in the Palladium-Catalyzed Carbonylative Multicomponent Synthesis to produce functionalized benzimidazothiazoles. This process involves an oxidative aminocarbonylation/heterocyclization process under specific conditions, leading to the creation of novel compounds with potential for further chemical and biological applications (Veltri et al., 2016).

Antimicrobial Activity

- Research on Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines has demonstrated antimicrobial activity against various bacterial strains. These compounds were synthesized through cyclocondensation processes and showed activity comparable to standard antibiotics, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Reddy & Reddy, 2010).

Antioxidant Properties

- Benzimidazole derivatives were studied as antioxidants for local base oil , demonstrating their effectiveness in improving the oxidation stability of the oil. This suggests a potential application in industrial settings for enhancing the longevity and performance of lubricants (Basta et al., 2017).

CRTh2 Receptor Antagonism

- A study on Selective CRTh2 Receptor Antagonists showcased the hit-to-lead evolution of benzimidazole derivatives, indicating their utility in modulating inflammatory responses through the CRTh2 pathway. This research provides insights into the therapeutic potential of such compounds in treating inflammatory diseases (Pothier et al., 2012).

将来の方向性

Benzimidazole derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” and similar compounds may have potential for future drug development.

作用機序

Target of Action

It’s known that imidazoline-embedded compounds, which are structurally similar to this compound, function via the modulation of α 2-adrenergic receptors .

Mode of Action

It’s known that imidazoline-embedded compounds modulate α 2-adrenergic receptors , which suggests that 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide may interact with these receptors to exert its effects.

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-benzimidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2S.BrH/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14;/h1-7H,8H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOVMHZCNADESI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2574624.png)

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2574629.png)

![1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2574630.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)

![1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2574637.png)

![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)

![4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2574642.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574646.png)